molecular formula C12H18N2O3S B1351886 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine CAS No. 728015-65-4

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

Cat. No. B1351886
M. Wt: 270.35 g/mol
InChI Key: BGTORACXJFLSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351. It is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”. However, piperidones, which are precursors to the piperidine ring found in this compound, have been synthesized and bio-assayed for varied activity2.



Molecular Structure Analysis

The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” can be represented by the SMILES string: COC1=CC=C (C=C1)S (=O) (=O)N2CCC (CC2)N1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not fully detailed in the available resources. However, its molecular weight is 270.351.


Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthesis methods and chemical reactions involving "1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine" and its derivatives. One study highlighted the nucleophile-promoted alkyne-iminium ion cyclizations for synthesizing heterocyclic compounds, indicating its utility in complex organic syntheses (Arnold et al., 2003). Another research effort focused on the electrochemical methoxylation of piperidine derivatives, showing how variations in N-acyl and N-sulfonyl groups affect the reaction outcomes, thus contributing to advancements in synthetic chemistry methods (Golub & Becker, 2015).

Anticancer Potential

A study conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole aimed to evaluate their potential as anticancer agents. This research found that certain derivatives exhibited strong anticancer activities, suggesting the potential therapeutic applications of these compounds (Rehman et al., 2018).

Antimicrobial Activity

Research into the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives explored their antimicrobial efficacy against various pathogens affecting tomato plants. The study revealed that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity, highlighting the importance of structural modifications in developing effective antimicrobial agents (Vinaya et al., 2009).

Material Science Applications

A novel approach was taken in the synthesis of anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties for potential use in energy conversion and storage devices. This study demonstrated the importance of the spatial separation between the cyclic tertiary amine groups and the hydroxyl ortho-position for improving the stability and performance of the membranes (Wang et al., 2019).

Safety And Hazards

The safety and hazards associated with “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.


Future Directions

The future directions for the use and study of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTORACXJFLSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine

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